molecular formula C15H22N6O2 B4603206 3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B4603206
M. Wt: 318.37 g/mol
InChI Key: DCUBIOXCLHDRES-UHFFFAOYSA-N
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Description

3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes tert-butyl, ethyl, and dimethyl groups attached to a purine-triazine fused ring system. The presence of these functional groups and the fused ring system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

    Introduction of Substituents: The tert-butyl, ethyl, and dimethyl groups are introduced through alkylation reactions using suitable alkyl halides under basic conditions.

    Cyclization: The triazine ring is formed through cyclization reactions involving the intermediate compounds obtained from the previous steps.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and anticancer effects.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Allopurinol: A purine analog used in the treatment of gout.

Compared to these compounds, this compound has unique structural features, such as the presence of tert-butyl and ethyl groups, which may impart distinct chemical and biological properties. These differences highlight the compound’s potential for diverse applications and its uniqueness in the realm of purine derivatives.

Properties

IUPAC Name

3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-7-21-13-16-11-10(12(22)19(6)14(23)18(11)5)20(13)8-9(17-21)15(2,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUBIOXCLHDRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 3
Reactant of Route 3
3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 4
3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 5
3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Reactant of Route 6
3-tert-butyl-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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